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Defensin-relatedcryptdin-10

antimicrobial peptide structure-activity relationship Escherichia coli

Defensin-related cryptdin-10 (Crp10) is a 35-residue, cationic alpha-defensin peptide (sequence: LRDLVCYCRKRGCKGRERMNGTCRKGHLLYTMCCR) produced by Paneth cells of the mouse small intestine. It belongs to the Crp1-like subclass of cryptdins, which encompasses the majority of the 17+ cryptdin isoforms identified from a single jejunal crypt.

Molecular Formula
Molecular Weight
Cat. No. B1577135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin-relatedcryptdin-10
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin-Related Cryptdin-10: A High-Potency Mouse Enteric Alpha-Defensin for Antimicrobial Research


Defensin-related cryptdin-10 (Crp10) is a 35-residue, cationic alpha-defensin peptide (sequence: LRDLVCYCRKRGCKGRERMNGTCRKGHLLYTMCCR) produced by Paneth cells of the mouse small intestine [1]. It belongs to the Crp1-like subclass of cryptdins, which encompasses the majority of the 17+ cryptdin isoforms identified from a single jejunal crypt [2]. Cryptdin-10 is characterized by a conserved triple-disulfide framework (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5 topology) and a canonical three-stranded beta-sheet core structure common to all mammalian alpha-defensins [1]. Functionally, Crp10 ranks among the most bactericidal cryptdin isoforms against both Escherichia coli and Staphylococcus aureus, with virtual lethal dose (vLD) values placing it in the top tier alongside Crp3, Crp4, Crp13, and Crp14 [1].

Why Cryptdin-10 Cannot Be Interchanged with Cryptdin-1 or Other Crp1-Subclass Isoforms


Within the highly sequence-identical Crp1-like subclass (≥93% nucleotide identity), single-residue variations produce up to 8-fold differences in bactericidal potency [1]. Cryptdin-10 differs from the subclass reference peptide Cryptdin-1 by a single S10K substitution, a charge-enhancing change that dramatically increases antimicrobial activity [1]. Conversely, Cryptdin-10 is functionally equivalent to Cryptdin-3 despite differing by two additional residues (G15R, L29M), indicating that position-10 lysine is the dominant potency determinant [1]. Generic substitution with a different Crp1-subclass isoform—particularly one lacking Lys at position 10 (e.g., Crp1, Crp6, Crp11)—would result in substantially attenuated bactericidal activity that may fail to recapitulate experimental outcomes observed with Crp10 [1][2].

Quantitative Differentiation Evidence for Defensin-Related Cryptdin-10 Selection


Cryptdin-10 vs. Cryptdin-1: S10K Substitution Increases Anti-E. coli Potency by 3- to 8-Fold

Cryptdin-10 (Crp10) is differentiated from its closest sequence relative, Cryptdin-1 (Crp1), by a single amino acid change: Ser10→Lys10 (S10K). In virtual colony count (vCC) assays against E. coli ATCC 25922, this substitution produces a 3- to 8-fold reduction in vLD values across all lethality thresholds [1]. The vLD50 decreases from 5.9 to 2.1 μg/mL (2.8-fold), vLD90 from 13.4 to 2.7 μg/mL (5.0-fold), vLD99 from 25.4 to 3.9 μg/mL (6.5-fold), and vLD99.9 from 41.9 to 5.4 μg/mL (7.8-fold). Against S. aureus ATCC 29213, the S10K effect is less pronounced but still yields a 2- to 3-fold potency gain, with vLD50 decreasing from 3.9 to 1.8 μg/mL [1]. The positional importance of Lys10 is confirmed by parallel analysis of the T10K substitution (Crp2→Crp3), which produces a ~2-fold potency enhancement [1].

antimicrobial peptide structure-activity relationship Escherichia coli

Cryptdin-10 vs. Cryptdin-4: Concentration-Dependent Killing Profile Inversion at Supra-Lethal Concentrations

Although Cryptdin-4 (Crp4) has the lowest vLD50 values among all 17 cryptdin isoforms and is ~1.7-fold more potent than Crp10 at the vLD50 level (1.2 vs. 2.1 μg/mL against E. coli), Crp4 fails to eliminate bacterial growth at higher concentrations where Crp10, Crp3, and Crp5 achieve complete killing [1]. At 32 μg/mL, Crp4 reduced E. coli survival by 5 log orders but the bacterium recovered; in contrast, Crp3 and Crp5 at the same concentration achieved irreversible eradication with no bacterial recovery [1]. Crp10 is functionally equivalent to Crp3 (vLD values differ by ≤1.4-fold across all thresholds) and thus shares this superior high-concentration killing property [1]. This phenomenon is attributed to differences in self-association behavior: the most potent cryptdins including Crp4 and Crp14 remain monomeric at neutral pH (~1 nm by DLS), whereas weaker isoforms aggregate, but the correlation is nuanced for Crp10-class peptides [1].

antimicrobial peptide concentration-dependent killing bacterial eradication

Self-Association Propensity Classifies Cryptdin-10 Among Low-Aggregation, High-Activity Isoforms

Surface plasmon resonance (SPR) and dynamic light scattering (DLS) analyses demonstrate a strong inverse correlation between cryptdin self-association propensity and bactericidal potency [1]. Weak cryptdins (Crp1, Crp11) exhibit slow dissociation kinetics by SPR and form large soluble aggregates at neutral pH (>200 nm to >1,000 nm by DLS), while potent cryptdins (Crp4, Crp14) show fast dissociation kinetics and remain monomeric (~1 nm) [1]. Cryptdin-10, along with Crp3, Crp8, Crp9, Crp13, and Crp17, was classified among the most active isoforms and subjected to DLS analysis, where these high-activity peptides displayed minimal self-association at neutral pH (Fig. S10) [1]. The exact particle size for Crp10 is reported in supplemental data and conforms to the low-aggregation profile of potent cryptdins. This contrasts sharply with Crp11 (vLD50 6.2 μg/mL against E. coli, 3.0-fold less potent than Crp10), which forms >1,000 nm aggregates under identical conditions [1].

peptide self-association dynamic light scattering structure-function correlation

Cryptdin-10 vs. Cryptdin-11: 3-Fold Superior Anti-E. coli Potency Driven by Position-10 Residue Identity

Among the Crp1-like subclass, Cryptdin-11 (Crp11) represents one of the weakest isoforms with vLD50 of 6.2 μg/mL and vLD99.9 of 58.2 μg/mL against E. coli ATCC 25922 [1]. Cryptdin-10 (vLD50 2.1 μg/mL) is 3.0-fold more potent at vLD50 and 10.8-fold more potent at vLD99.9 (5.4 vs. 58.2 μg/mL) [1]. The primary sequence difference at position 10 (Lys in Crp10 vs. Ala in Crp11) accounts for this potency gap: the A10S variation (Crp6→Crp11, Crp12→Crp16) is largely inconsequential or slightly deleterious, while S10K (Crp1→Crp10) confers a major potency gain, confirming Lys10 as the preferred residue for bactericidal activity [1]. Against S. aureus, Crp11 vLD values differ from Crp10 by 3.1-fold (vLD50), 5.0-fold (vLD90), 6.8-fold (vLD99), and 8.1-fold (vLD99.9) [1].

structure-activity relationship position-10 residue Gram-negative bacteria

Disulfide Bond Dependence Differential: Crp10 Exhibits Context-Dependent Disulfide Requirement Distinct from Crp4

The functional role of disulfide bonds in cryptdins is peptide-sequence-dependent and bacteria-species-dependent [1]. For Crp14 (Crp1-subclass member closely related to Crp10), loss of disulfide bonds increases vLD values by less than 2-fold against E. coli but 2- to 3-fold against S. aureus [1]. In contrast, disulfide-null Crp4 (linear L-Crp4) retains near-native potency against both bacterial strains, with vLD99.9 values of 3.4 μg/mL vs. 3.8 μg/mL for native Crp4 (E. coli) and 3.5 vs. 4.2 μg/mL (S. aureus)—a functional equivalence not observed in the Crp1-subclass [1]. While no direct disulfide-null Crp10 analog was tested, the Crp1-subclass data (Crp1/L-Crp1, Crp14/L-Crp14) indicate that disulfide bonds contribute more substantially to the bactericidal activity of Crp1-like peptides than to Crp4, implying that Crp10's activity is more structurally constrained than Crp4's [1]. This is corroborated by the finding that Crp10 and Crp3 are functionally equivalent (both have Lys at position 10 and identical disulfide topology) [1].

disulfide bonding oxidative folding peptide stability

Gram-Positive vs. Gram-Negative Selectivity Profile: Crp10 Is Broadly Active with Modest S. aureus Preference

Across all 17 cryptdin isoforms, S. aureus ATCC 29213 is generally more susceptible to cryptdin killing than E. coli ATCC 25922 [1]. Cryptdin-10 follows this trend with vLD50 values of 1.8 μg/mL (S. aureus) vs. 2.1 μg/mL (E. coli), representing a 1.2-fold Gram-positive preference at vLD50 that widens to 1.5-fold at vLD99.9 (3.5 vs. 5.4 μg/mL) [1]. This contrasts with Crp4, which shows near-identical potency against both organisms (vLD50 1.1-1.2 μg/mL), and with Crp1, which shows a 1.5-fold S. aureus preference at vLD50 (3.9 vs. 5.9 μg/mL) that narrows to 3.5-fold at vLD99.9 (11.9 vs. 41.9 μg/mL) [1]. The Crp10 S. aureus/E. coli vLD99.9 ratio of 0.65 (3.5/5.4) is more balanced than Crp1's ratio of 0.28 (11.9/41.9) and closer to Crp3 (0.86) and Crp4 (1.11), indicating that the S10K substitution shifts the selectivity profile toward more balanced dual-species activity [1].

antimicrobial spectrum Staphylococcus aureus Gram-positive bacteria

Recommended Application Scenarios for Defensin-Related Cryptdin-10 Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Enteric Alpha-Defensins Using S10K as a Model Gain-of-Function Mutation

Cryptdin-10 serves as a model peptide for studying the functional impact of a single charge-enhancing substitution (S10K) within the highly conserved Crp1 subclass. The 3- to 8-fold potency gain against E. coli, combined with Crp10's functional equivalence to Crp3, enables researchers to dissect the independent contribution of Lys10 to bactericidal activity while controlling for confounding variations at positions 15 and 29 [1]. Pairwise experimental designs using Crp1/Crp10 as the minimal mutational pair provide a clean system for biophysical characterization of how residue-10 charge influences membrane interactions, self-association, and bacterial target engagement [1].

Mechanistic Studies of Bacterial Eradication Kinetics at Supra-MIC Concentrations

Cryptdin-10's ability to achieve irreversible bacterial killing at concentrations where Crp4 permits recovery makes it a valuable tool for studying concentration-dependent bactericidal mechanisms [1]. In assays requiring complete eradication endpoints (e.g., persister cell assays, biofilm disruption, or resistance frequency determination), Crp10 provides more definitive killing than Crp4, despite Crp4's nominally lower vLD50 [1]. The low self-association profile of Crp10 at neutral pH ensures that observed activity reflects monomeric peptide behavior rather than aggregate artifacts [1].

Dual-Species Antimicrobial Screening Platforms Requiring Balanced Gram-Positive and Gram-Negative Activity

With vLD99.9 values of 5.4 μg/mL (E. coli) and 3.5 μg/mL (S. aureus), Cryptdin-10 provides a moderately balanced dual-species activity profile (ratio 0.65) that is more equitable than Crp1 (ratio 0.28) but less perfectly balanced than Crp4 (ratio 1.11) [1]. This intermediate selectivity makes Crp10 suitable as a reference compound in screening platforms where a moderate Gram-positive preference is desired, or as a comparator for engineered defensin variants designed to modulate species selectivity [1].

Oxidative Folding and Disulfide-Dependent Activity Studies in Crp1-Subclass Defensins

Based on class-level evidence from the Crp1-subclass (Crp1, Crp14 disulfide-null analogs), Cryptdin-10's bactericidal activity is inferred to be more dependent on intact disulfide bonding than Crp4's [1]. This property positions Crp10 as a relevant substrate for studies examining how oxidative folding conditions, disulfide isomer distributions, and redox environment affect enteric defensin activity—particularly important given that the intestinal lumen presents a reducing environment [1]. Researchers investigating disulfide-stabilized vs. linear defensin efficacy should consider Crp10 as a Crp1-subclass representative for which disulfide integrity matters functionally.

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